molecular formula C28H34OSi B12634063 3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane CAS No. 921199-47-5

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane

Cat. No.: B12634063
CAS No.: 921199-47-5
M. Wt: 414.7 g/mol
InChI Key: SPUGDWMDXKVMJO-UHFFFAOYSA-N
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Description

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane is a heterocyclic compound that features a silicon-oxygen (Si-O) bond within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ni-catalyzed cyclization/coupling reaction, which utilizes a detachable silicon-oxygen linker. This method allows for the formation of 1,2-oxasilolane heterocycles with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane involves its interaction with specific molecular targets and pathways. The silicon-oxygen bond within the oxasilolane ring plays a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique silicon-oxygen bond within the ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Biological Activity

3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane (CAS No. 921199-47-5) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

Molecular Characteristics:

  • Molecular Formula: C28H34OSi
  • Molecular Weight: 414.7 g/mol
  • IUPAC Name: 3-benzyl-5-hexyl-2,2-diphenyloxasilolane
  • InChI Key: SPUGDWMDXKVMJO-UHFFFAOYSA-N

These properties indicate that the compound contains a silicon atom within a cyclic structure, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the silicon atom allows for unique interactions that can modulate enzyme activity and receptor binding.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may bind to receptors, altering their signaling pathways.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Key Findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Induction of oxidative stress

These findings suggest a promising role for this compound in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have been published detailing the application of this compound in preclinical models:

  • Breast Cancer Model:
    • In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups.
  • Infection Models:
    • Animal models infected with Staphylococcus aureus demonstrated reduced bacterial load following treatment with the compound.

Properties

CAS No.

921199-47-5

Molecular Formula

C28H34OSi

Molecular Weight

414.7 g/mol

IUPAC Name

3-benzyl-5-hexyl-2,2-diphenyloxasilolane

InChI

InChI=1S/C28H34OSi/c1-2-3-4-10-17-25-23-28(22-24-15-8-5-9-16-24)30(29-25,26-18-11-6-12-19-26)27-20-13-7-14-21-27/h5-9,11-16,18-21,25,28H,2-4,10,17,22-23H2,1H3

InChI Key

SPUGDWMDXKVMJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC([Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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